Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents

,

Bioorganic & Medicinal Chemistry Letters,

2018,

28(18),

3123-3128

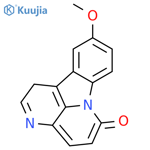

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- structure](https://es.kuujia.com/scimg/cas/86293-41-6x500.png)